molecular formula C20H29N3O4 B5648600 (4aR*,8aR*)-2-[3-(dimethylamino)benzoyl]-7-(methoxyacetyl)octahydro-2,7-naphthyridin-4a(2H)-ol

(4aR*,8aR*)-2-[3-(dimethylamino)benzoyl]-7-(methoxyacetyl)octahydro-2,7-naphthyridin-4a(2H)-ol

Cat. No. B5648600
M. Wt: 375.5 g/mol
InChI Key: OSVBPJKOFMFEFT-JXFKEZNVSA-N
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Description

Synthesis Analysis

Synthesis of structurally complex molecules like "(4aR*,8aR*)-2-[3-(dimethylamino)benzoyl]-7-(methoxyacetyl)octahydro-2,7-naphthyridin-4a(2H)-ol" typically involves multi-step organic reactions, starting from simpler molecules to progressively build up the desired molecular framework. A relevant example is the synthesis of 8-methoxy-1-methyl-1H-benzo[de][1,6]naphthyridin-9-ol, where nitromethyl substituents and thermolysis are used to prepare key intermediates for cyclization to the desired structures (Walz & Sundberg, 2000).

Molecular Structure Analysis

The molecular structure of compounds in the naphthyridin family, including our compound of interest, is characterized by detailed NMR, IR, and X-ray crystallography studies. These analyses reveal the spatial arrangement of atoms, the presence of specific functional groups, and the overall geometry of the molecule. The crystal structure analysis of similar compounds, such as 7-methoxy-1-{(E)-2,6-dimethylphenyliminomethyl}-2-naphthol, provides insights into non-covalent bonding interactions that influence the molecular structure and stability (Ogata et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving naphthyridin derivatives often explore the reactivity of specific functional groups under various conditions. For example, the base-promoted transformation of 1,8-bis(dimethylamino)naphthalenes into benzo[g]indole derivatives highlights a novel reaction pathway for the formation of complex heterocyclic structures (Kachalkina et al., 2015).

properties

IUPAC Name

1-[(4aR,8aR)-7-[3-(dimethylamino)benzoyl]-4a-hydroxy-3,4,5,6,8,8a-hexahydro-1H-2,7-naphthyridin-2-yl]-2-methoxyethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O4/c1-21(2)17-6-4-5-15(11-17)19(25)23-10-8-20(26)7-9-22(12-16(20)13-23)18(24)14-27-3/h4-6,11,16,26H,7-10,12-14H2,1-3H3/t16-,20-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSVBPJKOFMFEFT-JXFKEZNVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)N2CCC3(CCN(CC3C2)C(=O)COC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=CC(=C1)C(=O)N2CC[C@]3(CCN(C[C@H]3C2)C(=O)COC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4aR*,8aR*)-2-[3-(dimethylamino)benzoyl]-7-(methoxyacetyl)octahydro-2,7-naphthyridin-4a(2H)-ol

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